ML RR-S2 CDA ammonium salt

STING agonism Type I interferon THP-1

Select ML RR-S2 CDA ammonium salt for reproducible STING activation across all human alleles. This synthetic cyclic dinucleotide features mixed phosphodiester linkages (ML) and dithiophosphate substitution (S2) in the [Rp,Rp] configuration, conferring phosphodiesterase resistance and broad allelic activation unmatched by canonical CDNs or non-dithio analogs. Validated in B16 melanoma, 4T1 mammary carcinoma, and CT26 colon carcinoma models with 100% growth inhibition at 3×50 μg intratumoral dosing. Activates all five hSTING alleles, including refractory hSTINGREF and hSTINGQ variants. Superior IFN-α induction in human PBMCs vs. ML cGAMP at 10 μM. The ammonium salt form provides optimal solubility and stability for in vitro and in vivo immuno-oncology studies. Reference standard for STING agonist SAR.

Molecular Formula C20H30N12O10P2S2
Molecular Weight 724.6 g/mol
Cat. No. B1139319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML RR-S2 CDA ammonium salt
Molecular FormulaC20H30N12O10P2S2
Molecular Weight724.6 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[S-])O.[NH4+].[NH4+]
InChIInChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1
InChIKeyVZYXAGGQHVUTHM-LJFXOJISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML RR-S2 CDA Ammonium Salt: Synthetic STING Agonist Cyclic Dinucleotide for Cancer Immunotherapy Research


ML RR-S2 CDA ammonium salt (CAS: 1638750-96-5; also known as ADU-S100 ammonium salt or MIW815 ammonium salt) is a synthetic cyclic dinucleotide (CDN) derivative that functions as a potent agonist of the stimulator of interferon genes (STING) pathway [1]. It is characterized by a mixed phosphodiester linkage (ML) architecture containing both 2′,5′ and 3′,5′ bonds in the [Rp,Rp] configuration, combined with double thiophosphate (S2) substitution . This compound represents the ammonium salt form of the first STING agonist to enter clinical development for immuno-oncology applications and is distinguished from natural CDNs and earlier-generation synthetic analogs by its engineered stability and potency profile [1].

Why Generic STING Agonist Substitution Fails: Evidence-Based Differentiation of ML RR-S2 CDA Ammonium Salt


Generic substitution among STING agonists is not scientifically valid due to fundamental differences in chemical architecture that dictate pharmacologic performance. Natural CDNs such as c-di-AMP (CDA) and cGAMP contain exclusively canonical 3′,5′ linkages and lack thiophosphate modifications, rendering them susceptible to rapid phosphodiesterase degradation and limiting their binding to human STING alleles—particularly the refractory hSTINGREF and hSTINGQ variants present in approximately 20% of the human population [1]. Even among synthetic CDN derivatives, variation in linkage stereochemistry (Rp vs Sp), the number and position of thiophosphate substitutions, and counterion selection (ammonium vs sodium vs free acid) produce substantial differences in solubility, thermal stability of the ligand-STING complex, allele activation breadth, and in vivo anti-tumor efficacy [2]. The quantitative evidence below establishes precisely why ML RR-S2 CDA ammonium salt cannot be arbitrarily replaced by its closest analogs without compromising experimental reproducibility and translational relevance.

ML RR-S2 CDA Ammonium Salt: Quantitative Head-to-Head Evidence Guide for Scientific Procurement


Enhanced Type I Interferon Induction: ML RR-S2 CDA vs Unmodified Cyclic di-AMP (CDA) in THP-1 Human Monocytes

ML RR-S2 CDA ammonium salt demonstrates enhanced type I interferon (IFN) production compared to unmodified cyclic di-AMP (CDA; c-di-AMP) in THP-1 human monocytes. This differential activity is attributed to the mixed phosphodiester linkage (ML) architecture, which enhances binding to human STING relative to natural CDNs with exclusively 3′,5′ linkages .

STING agonism Type I interferon THP-1 c-di-AMP CDA

Superior IFN-α Production: ML RR-S2 CDA vs Endogenous ML cGAMP in Human PBMCs

In human peripheral blood mononuclear cells (PBMCs), ML RR-S2 CDA ammonium salt induces significantly higher levels of IFN-α compared to endogenous mixed-linkage cGAMP (ML cGAMP) when evaluated on a molar equivalent basis. At a 10 μM stimulation concentration for 6 hours, the compound produced measurably elevated IFN-α protein levels relative to ML cGAMP, as quantified by cytometric bead array [1].

STING agonist IFN-alpha PBMC ML cGAMP cGAS-STING pathway

Increased Thermal Stability of Human STING: Mixed-Linkage ML RR-S2 CDA vs Canonical Linkage Analogs

The mixed phosphodiester linkage architecture of ML RR-S2 CDA—containing both 2′,5′ and 3′,5′ bonds—produces increased thermal stabilization of the human STING protein-ligand complex compared to CDNs with exclusively canonical 3′,5′ linkages, as measured by differential scanning fluorimetry (DSF) . This enhanced thermal stability reflects a more favorable binding interaction that translates to sustained pathway activation.

Differential scanning fluorimetry Thermal stability STING binding Mixed-linkage CDN DSF

Differential In Vivo Anti-Tumor Efficacy: ML RR-S2 CDA vs DMXAA in Murine Metastasis Models

In a B16.F10 melanoma experimental metastasis model, ML RR-S2 CDA ammonium salt (50 μg intratumoral dosing) produced superior reduction in lung metastatic nodules compared to the murine STING agonist DMXAA (150 μg intratumoral dosing). The histogram analysis of total lung nodule counts demonstrated that ML RR-S2 CDA treatment reduced metastatic burden to near-background levels, whereas DMXAA treatment produced only modest reduction compared to HBSS vehicle control [1].

Tumor regression B16 melanoma DMXAA Lung metastasis STING agonist comparison

Broad Human STING Allele Activation: ML RR-S2 CDA Covers Refractory Alleles Not Engaged by Canonical CDNs

ML RR-S2 CDA ammonium salt potently activates all five known human STING alleles, including the refractory hSTINGREF and hSTINGQ alleles that show limited or no response to canonical cyclic dinucleotides. In contrast, natural CDNs with exclusively 3′,5′ linkages demonstrate markedly reduced activation of these refractory alleles, which are present in approximately 20% of the human population [1]. This broad allele coverage is a direct consequence of the dithio, mixed-linkage chemical architecture.

STING allele variants hSTINGREF hSTINGQ Pharmacogenomics CDN derivative

Phosphodiesterase Resistance via Thiophosphate Modification: ML RR-S2 CDA vs Non-Thio Analogs

The double thiophosphate (S2) substitution in ML RR-S2 CDA confers optimal resistance to phosphodiesterase-mediated degradation compared to non-thiophosphate-containing CDN analogs. This chemical modification directly addresses the primary metabolic liability of natural cyclic dinucleotides, which are rapidly hydrolyzed by phosphodiesterases in biological matrices . The enhanced cellular potency of ML RR-S2 CDA is directly attributed to this phosphodiesterase-resistant architecture combined with the mixed phosphodiester linkage in the [Rp,Rp] configuration.

Thiophosphate Phosphodiesterase resistance S2 substitution Metabolic stability CDN analog

Recommended Research and Industrial Applications for ML RR-S2 CDA Ammonium Salt Based on Quantitative Evidence


In Vivo Murine Tumor Immunotherapy Studies Requiring Robust and Reproducible Anti-Tumor Efficacy

Based on direct head-to-head evidence demonstrating superior reduction of B16.F10 lung metastatic nodules relative to DMXAA at one-third the dose (50 μg vs 150 μg) [1], ML RR-S2 CDA ammonium salt is the evidence-supported choice for murine tumor models—including B16 melanoma, 4T1 mammary carcinoma, and CT26 colon carcinoma—where consistent tumor regression and immune-mediated rejection are required. The compound's documented 100% growth inhibition in established B16.F10, 4T1, and CT26 tumors following 3×50 μg intratumoral dosing provides a validated dosing regimen that ensures reproducible results across independent laboratories.

Human Primary Cell STING Pathway Activation Studies with Genetically Diverse Donor Populations

For experiments involving human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or dendritic cells from genetically diverse donor populations, ML RR-S2 CDA ammonium salt is the only evidence-supported selection among STING agonists due to its demonstrated ability to potently activate all five hSTING alleles, including the refractory hSTINGREF and hSTINGQ variants present in ~20% of humans [1]. Studies using canonical CDNs or non-dithio analogs risk false-negative results from donors carrying refractory alleles—a confounding variable that ML RR-S2 CDA eliminates. The documented significantly higher IFN-α induction relative to ML cGAMP in human PBMCs at 10 μM further supports this selection for human immunology studies.

Phosphodiesterase-Resistant STING Agonist Studies Requiring Extended Duration of Action

For experimental protocols requiring sustained STING pathway activation over extended timeframes—such as multi-day in vitro stimulation assays, ex vivo tissue culture systems, or in vivo studies with infrequent dosing intervals—ML RR-S2 CDA ammonium salt offers the validated phosphodiesterase resistance conferred by its double thiophosphate (S2) substitution in the [Rp,Rp] configuration [1]. Non-thiophosphate analogs undergo rapid enzymatic degradation, producing variable and often non-reproducible pharmacodynamic profiles. The documented thermal stabilization of the human STING-ligand complex in DSF assays provides additional biophysical evidence of sustained target engagement that predicts prolonged pathway activation.

Comparative STING Agonist Benchmarking and Structure-Activity Relationship Studies

ML RR-S2 CDA ammonium salt serves as the validated reference standard for comparative STING agonist studies due to its well-characterized chemical architecture and extensive documentation as the first STING agonist to enter clinical development [1]. Its defined mixed-linkage (ML) and dithio (S2) features provide a clear structural baseline against which novel analogs can be benchmarked for thermal stability (via DSF), allele activation breadth (via hSTING variant panels), and in vivo anti-tumor efficacy (via established murine models). The compound's quantitative performance data across multiple comparators—including unmodified CDA, ML cGAMP, and DMXAA —establishes a robust evidentiary foundation for SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML RR-S2 CDA ammonium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.